

Larazotide Acetate for Non-Responsive Celiac Disease: Application Notes and Protocols

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Compound of Interest

Compound Name: AT 1001

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Introduction

Larazotide acetate is a first-in-class, synthetic eight-amino acid peptide designed as a tight junction regulator for the treatment of celiac disease. It is intended as an adjunct to a gluten-free diet (GFD) for patients who continue to experience symptoms. Larazotide acetate works by preventing the opening of intestinal tight junctions, thereby reducing the passage of gliadin, the immunogenic component of gluten, into the intestinal submucosa where it triggers an inflammatory response.^{[1][2][3]} This document provides a summary of the mechanism of action, clinical trial data, and detailed experimental protocols for the investigation of larazotide acetate.

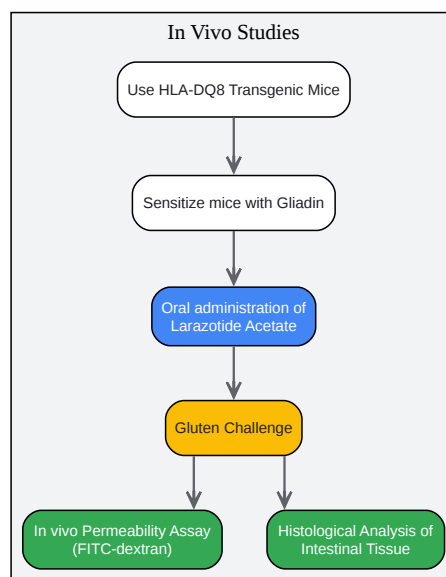
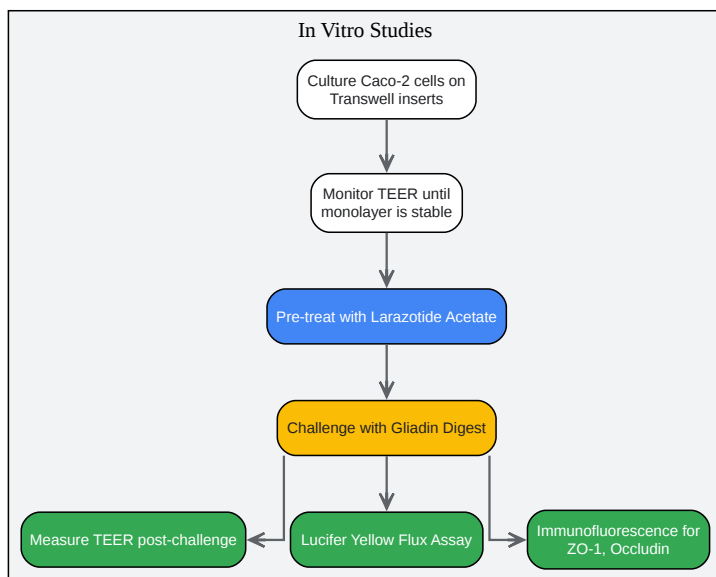
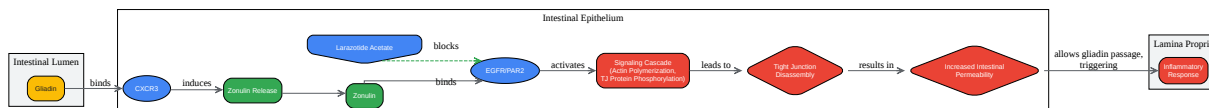
Mechanism of Action

Larazotide acetate's primary mechanism of action is the regulation of intestinal epithelial tight junctions.^{[2][4]} In celiac disease, gliadin fragments bind to the chemokine receptor CXCR3 on intestinal epithelial cells, leading to the release of zonulin.^{[5][6]} Zonulin then binds to the epidermal growth factor receptor (EGFR) and protease-activated receptor 2 (PAR2), initiating a signaling cascade that results in the disassembly of tight junctions and increased intestinal permeability.^{[5][6]}

Larazotide acetate is believed to act as a zonulin antagonist, preventing it from binding to its receptors.^{[7][8]} This action inhibits the downstream signaling that leads to tight junction

disassembly.[5][7] Specifically, larazotide acetate has been shown to promote the assembly of tight junctions by facilitating the rearrangement of actin filaments and the proper localization of key tight junction proteins such as Zonula Occludens-1 (ZO-1), occludin, and claudins.[4][9] By stabilizing the tight junctions, larazotide acetate reduces intestinal permeability, thus limiting the exposure of the lamina propria to gliadin and mitigating the subsequent inflammatory cascade.
[7]

Signaling Pathway Diagram



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